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This guide provides an objective comparison of Tranilast versus placebo in the prevention of
restenosis following percutaneous coronary intervention (PCI), based on data from key double-
blind, randomized clinical trials. The following sections detail the quantitative outcomes,
experimental methodologies, and the underlying signaling pathways involved.

Quantitative Data Summary

The clinical efficacy of Tranilast in preventing restenosis has been evaluated in multiple clinical
trials. The data presented below summarizes the key findings from the large-scale PRESTO
trial and the earlier, smaller Japanese TREAT and TREAT-2 trials.

Table 1: Clinical and Angiographic Outcomes of the
PRESTO Trial[1][2]
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Tranilast (300-450
Placebo (n=~5742) mg BID for 1-3 P-value
months) (n=~5742)

Outcome (at 9
months)

Primary Endpoint

Death, Myocardial

Infarction, or

Ischemia-Driven 15.8% 15.5% - 16.1% 0.771t00.81
Target Vessel

Revascularization

Angiographic
Substudy (n=2018)

Minimal Lumen
_ 1.72t0 1.78 £ 0.76 to
Diameter (MLD) at 1.76 £ 0.77 mm 0.49 t0 0.89
0.80 mm
follow-up

Intravascular
Ultrasound (IVUS)
Substudy (n=1107)

Plague Volume at

39.3 mms3 37.51t0 46.1 mm3 0.16t0 0.72
follow-up
Adverse Events
Hepatic Laboratory

0.2% 11.4% <0.01

Test Abnormality

Table 2: Angiographic Restenosis Rates in Japanese
Clinical Trials[3][4][5]
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Tranilast (600

Trial Outcome Placebo mgl/day for 3 P-value
months)

Restenosis Rate

TREAT (250% loss of 46.5% (n=71) 14.7% (n=68) <0.0001
initial gain)
Restenosis Rate

TREAT (=50% diameter 39.4% 17.6% 0.005
stenosis)
Restenosis Rate

TREAT-2 (=50% loss of 44.1% (n=127) 18.8% (n=112) 0.00005
initial gain)
Restenosis Rate

TREAT-2 (=50% diameter 41.9% 25.9% 0.012

stenosis)

Experimental Protocols

Below are the methodologies for the key clinical trials cited in this guide.

PRESTO (Prevention of REStenosis with Tranilast and
its Outcomes) Trial[2][6][7]

o Study Design: A multicenter, double-blind, placebo-controlled, randomized trial involving

11,484 patients.

o Patient Population: Patients undergoing percutaneous transluminal coronary

revascularization (PTCR) with or without stenting for single or multiple vessels. The lesions

could be de novo or restenotic.

« Intervention: Patients were randomized to receive Tranilast (300 mg or 450 mg twice daily

for 1 or 3 months) or a matching placebo. Drug administration was initiated within 4 hours

after a successful PCI.
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e Primary Endpoint: The primary endpoint was the composite of death, myocardial infarction,
or ischemia-driven target vessel revascularization within a 9-month follow-up period.

e Angiographic and IVUS Substudies: A subset of 2,000 patients was designated for a 9-month
follow-up angiography, with 1,000 of those also undergoing intravascular ultrasound (IVUS).

o Quantitative Coronary Angiography (QCA): Minimal lumen diameter (MLD) was measured
to assess the degree of restenosis.

o Intravascular Ultrasound (IVUS): Plaque volume was measured to provide a more detailed
assessment of neointimal hyperplasia.

TREAT (Tranilast Restenosis Following Angioplasty
Trial) and TREAT-2 Trials[3][5]

o Study Design: Multicenter, randomized, double-blind, placebo-controlled trials.

o Patient Population: Patients who had undergone successful percutaneous transluminal
coronary angioplasty (PTCA). The TREAT-2 trial included patients with both de novo and
restenotic lesions.

¢ Intervention: Patients were randomly assigned to receive oral Tranilast (300 mg/day or 600
mg/day in the TREAT trial, and 600 mg/day in the TREAT-2 trial) or a placebo for 3 months.

o Primary Endpoint: The primary endpoint was the rate of angiographic restenosis at 3 months,
defined as either 250% loss of the initial gain in luminal diameter or a percent diameter
stenosis of 250% at follow-up.

e Angiographic Assessment: Follow-up coronary angiography was performed at 3 months to
assess for restenosis using a quantitative approach.

Signaling Pathways and Mechanism of Action

Tranilast is believed to exert its anti-restenotic effects by modulating key signaling pathways
involved in vascular smooth muscle cell (VSMC) proliferation and migration, and inflammation.

Inhibition of Growth Factor Signaling
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Tranilast has been shown to interfere with the signaling cascades of potent mitogens such as
Platelet-Derived Growth Factor (PDGF) and Transforming Growth Factor-beta (TGF-3), which
are crucial in the development of neointimal hyperplasia following vascular injury.[1][2]
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Caption: Tranilast inhibits PDGF and TGF-[3 signaling pathways.

Cell Cycle Regulation

Tranilast can influence the cell cycle of vascular smooth muscle cells, leading to an arrest in
the GO/G1 phase. This is partly achieved through the upregulation of the cyclin-dependent
kinase (CDK) inhibitor p21.[3] Some studies suggest this p21 induction may be mediated
through the TGF-3 signaling pathway.[4][5]
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Caption: Tranilast's influence on the cell cycle via p21.

Experimental Workflow: A Generalized Overview

The clinical trials discussed followed a generally consistent workflow from patient enrollment to
data analysis.
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Caption: Generalized workflow of the Tranilast vs. Placebo clinical trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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